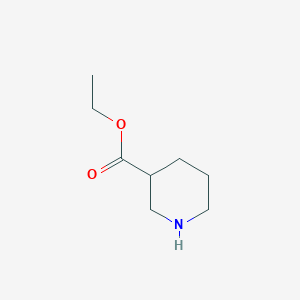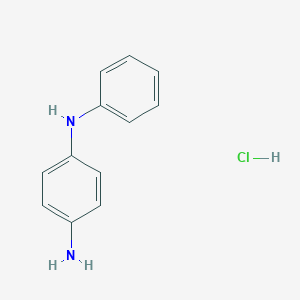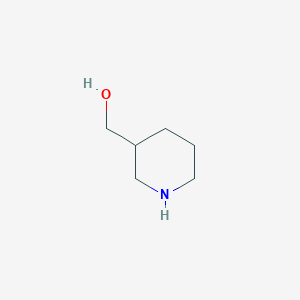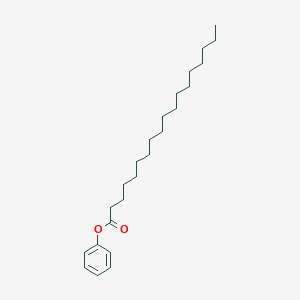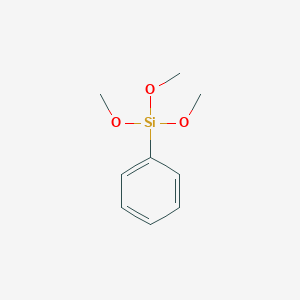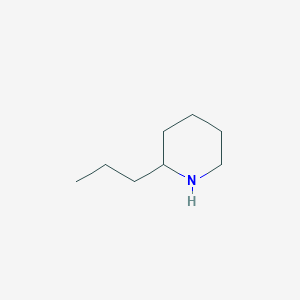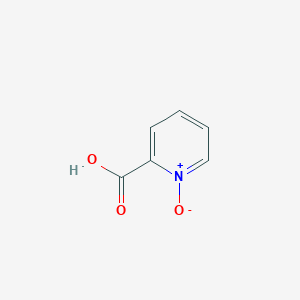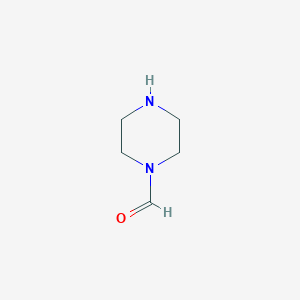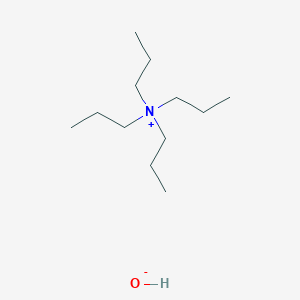
四丙基铵氢氧化物
描述
Tetrapropylammonium hydroxide (TPAOH) is a quaternary ammonium hydroxide where four propyl groups are attached to a nitrogen atom, forming a cation, which is paired with a hydroxide anion. It is a strong base and is often used in organic synthesis and as a phase-transfer catalyst due to its ability to solubilize anions in organic solvents.
Synthesis Analysis
The synthesis of tetraalkylammonium hydroxides, such as TPAOH, can be achieved through ion exchange methods. For instance, tetrabutylammonium hydroxide can be prepared by exchanging bromide ions from tetrabutylammonium bromide with hydroxide ions using a strong basic anion exchange resin . Although the paper discusses tetrabutylammonium hydroxide, similar methods can be applied to synthesize TPAOH.
Molecular Structure Analysis
The molecular structure of TPAOH is characterized by a central nitrogen atom surrounded by four propyl groups, forming a distorted tetrahedral configuration. This structure is similar to that observed in tetrapropylammonium-based compounds, where the cation assumes a distorted tetrahedral shape . The molecular structure of TPAOH influences its physical properties and reactivity.
Chemical Reactions Analysis
Tetrapropylammonium hydroxide can act as a catalyst in various chemical reactions. For example, tetramethylammonium hydroxide, a smaller homolog of TPAOH, has been used as a catalyst for the one-pot synthesis of tetrahydrobenzo[b]pyran derivatives in aqueous media . Tetraalkylammonium hydroxides are also used in the selective oxidation of sulfides to sulfoxides, demonstrating their versatility as catalysts .
Physical and Chemical Properties Analysis
The physical properties of TPAOH solutions, such as density, are influenced by temperature and concentration. A study on the densities of aqueous TPAOH solutions across various temperatures and concentrations provided data that can be correlated to understand the intermolecular interactions within the solution . The ability of TPAOH to influence the phase and optical properties of nanoparticles, as seen in the case of ZnS nanoparticles controlled by tetrabutylammonium hydroxide, also highlights its role in nanomaterial synthesis .
科学研究应用
1. Application in the Reaction between 2,5-dimethylfuran and Ethanol
- Summary of the Application: TPAOH is used to modify HZSM-5 zeolite, a type of microporous aluminosilicate mineral, for use in the reaction between 2,5-dimethylfuran (2,5-DMF) and ethanol to produce p-xylene, a raw material widely used in the production of polymers such as polyethylene terephthalate (PET) .
- Methods of Application: The HZSM-5 zeolite was treated with various concentrations of TPAOH. The influence of this alkali treatment on the porosity, acidity, and catalytic performance of the zeolite was systematically investigated .
- Results: The HZSM-5 treated with 0.3 M TPAOH displayed improved catalytic performance with a 2,5-DMF conversion of 95.0% and a PX selectivity of 67.8%, better than the parent and NaOH modified HZSM-5 zeolite .
2. Application in the Liquid-Phase Oxidation of Furfural to Maleic Acid
- Summary of the Application: TPAOH is used in the post-synthesis hydrothermal treatment of a parent TS-1 zeolite to improve its catalytic activity for the liquid oxidation of furfural with H2O2 to produce maleic acid .
- Methods of Application: A series of modified TS-1 catalysts was prepared by post-synthesis hydrothermal treatment of a parent TS-1 zeolite with solutions of different concentrations of TPAOH .
- Results: The highest yield of maleic acid (83%) was obtained when using 0.025 M TPAOH solution; while the maximum yield of the untreated TS-1 was 70% .
3. Application as a Structure Directing Agent
- Summary of the Application: TPAOH, a quaternary ammonium compound, is mainly used as a structure directing agent for the preparation of molecular sieves and zeolites .
- Methods of Application: TPAOH is used in the synthesis process of these materials, where it helps to guide the arrangement of the atoms during the formation of the molecular sieve or zeolite structure .
- Results: The use of TPAOH can lead to the creation of materials with specific pore sizes and structures, which can be useful in a variety of applications, such as catalysis, adsorption, and ion exchange .
4. Application as a Quaternary Ammonium Salt
- Summary of the Application: TPAOH, as a quaternary ammonium salt, is used in various chemical reactions .
- Methods of Application: The specific methods of application can vary widely depending on the particular chemical reaction. In general, TPAOH can be used as a phase transfer catalyst or a base in these reactions .
- Results: The use of TPAOH can improve the efficiency of certain chemical reactions, although the specific results can vary depending on the reaction .
安全和危害
属性
IUPAC Name |
tetrapropylazanium;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N.H2O/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H2/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSKDVINWQNWFE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](CCC)(CCC)CCC.[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052107 | |
| Record name | Tetrapropylammonium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, 40% Aqueous solution: Yellow liquid with an odor like amines; [Alfa Aesar MSDS] | |
| Record name | 1-Propanaminium, N,N,N-tripropyl-, hydroxide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrapropylammonium hydroxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17958 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tetrapropylammonium hydroxide | |
CAS RN |
4499-86-9 | |
| Record name | Tetrapropylammonium hydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4499-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrapropylammonium hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004499869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanaminium, N,N,N-tripropyl-, hydroxide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrapropylammonium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrapropylammonium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.547 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAPROPYLAMMONIUM HYDROXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T686LUY7NK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



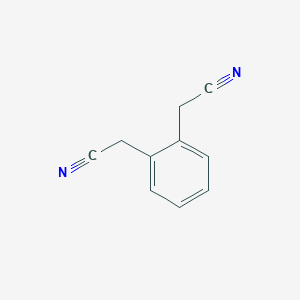
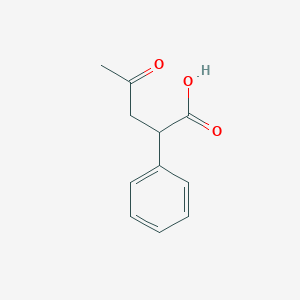
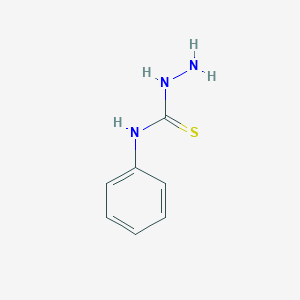
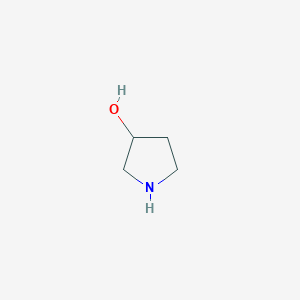
![Acetic acid;(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline](/img/structure/B147426.png)
![(1S,2R,11R,12S,15S,16S)-15-Hydroxy-16-methyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one](/img/structure/B147428.png)
